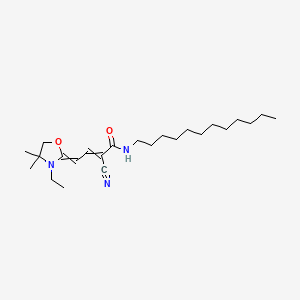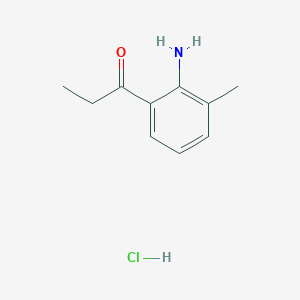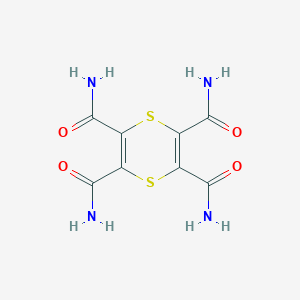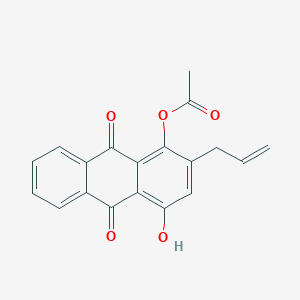
4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse biological activities and applications in various fields such as dye production, medicine, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate typically involves the following steps:
Starting Material: The synthesis begins with an appropriate anthraquinone derivative.
Hydroxylation: Introduction of a hydroxyl group at the 4th position.
Acetylation: Acetylation of the hydroxyl group to form the acetate ester.
Alkylation: Introduction of the prop-2-en-1-yl group at the 2nd position.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into hydroquinones or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
科学研究应用
Chemistry
Synthesis of Dyes: The compound can be used as an intermediate in the synthesis of various dyes and pigments.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: Some anthraquinone derivatives exhibit antimicrobial properties, making them useful in developing new antibiotics.
Anticancer Research: The compound may be studied for its potential anticancer properties.
Medicine
Pharmaceuticals: It can be used in the development of new drugs with specific biological activities.
Industry
Dye Production: The compound is used in the production of dyes for textiles and other materials.
作用机制
The mechanism of action of 4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects.
相似化合物的比较
Similar Compounds
Anthraquinone: The parent compound of many derivatives, known for its dye properties.
Emodin: A naturally occurring anthraquinone with laxative and anticancer properties.
Aloe-emodin: Another anthraquinone derivative with potential therapeutic applications.
Uniqueness
4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate is unique due to its specific functional groups and structural features, which may confer distinct biological activities and applications compared to other anthraquinones.
属性
CAS 编号 |
92979-08-3 |
|---|---|
分子式 |
C19H14O5 |
分子量 |
322.3 g/mol |
IUPAC 名称 |
(4-hydroxy-9,10-dioxo-2-prop-2-enylanthracen-1-yl) acetate |
InChI |
InChI=1S/C19H14O5/c1-3-6-11-9-14(21)15-16(19(11)24-10(2)20)18(23)13-8-5-4-7-12(13)17(15)22/h3-5,7-9,21H,1,6H2,2H3 |
InChI 键 |
ACNRHPCDOYQFMA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C2C(=C(C=C1CC=C)O)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene](/img/structure/B14363023.png)

![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)

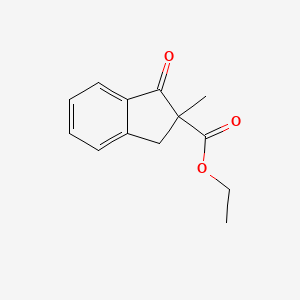
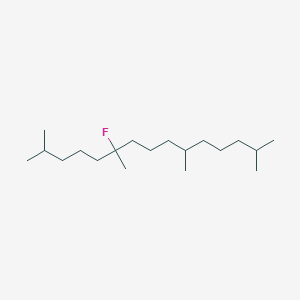
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
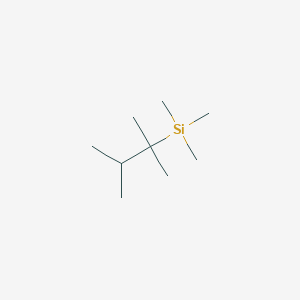
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)

